molecular formula C33H41NO4 B14264159 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide CAS No. 136966-94-4

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide

Katalognummer: B14264159
CAS-Nummer: 136966-94-4
Molekulargewicht: 515.7 g/mol
InChI-Schlüssel: UHJYUISFMQZIQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide is an organic compound characterized by its complex structure, which includes benzyloxy groups attached to a phenoxy ring and a decylprop-2-enamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dibenzyloxybenzaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as acetone and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while substitution reactions can produce various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in various binding interactions, while the phenoxy ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide is unique due to its combination of benzyloxy groups and the decylprop-2-enamide chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

136966-94-4

Molekularformel

C33H41NO4

Molekulargewicht

515.7 g/mol

IUPAC-Name

3-[3,4-bis(phenylmethoxy)phenoxy]-N-decylprop-2-enamide

InChI

InChI=1S/C33H41NO4/c1-2-3-4-5-6-7-8-15-23-34-33(35)22-24-36-30-20-21-31(37-26-28-16-11-9-12-17-28)32(25-30)38-27-29-18-13-10-14-19-29/h9-14,16-22,24-25H,2-8,15,23,26-27H2,1H3,(H,34,35)

InChI-Schlüssel

UHJYUISFMQZIQP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCNC(=O)C=COC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.